

# An In-depth Technical Guide to 1-(1-Phenylcyclopropyl)ethanone

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## Compound of Interest

Compound Name: 1-(1-Phenylcyclopropyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **1-(1-Phenylcyclopropyl)ethanone**. This compound, featuring a unique strained ring system directly attached to a carbonyl and a phenyl group, is of interest in organic synthesis and as a potential scaffold in medicinal chemistry.

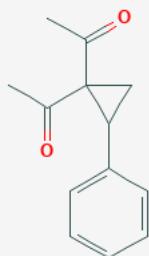
## Chemical Identity and Structure

The nomenclature and fundamental properties of **1-(1-Phenylcyclopropyl)ethanone** are summarized below.

IUPAC Name: **1-(1-Phenylcyclopropyl)ethanone**

Synonyms: 1-Acetyl-1-phenylcyclopropane

Chemical Structure:



Molecular Formula: C<sub>11</sub>H<sub>12</sub>O

Molecular Weight: 160.21 g/mol

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(1-Phenylcyclopropyl)ethanone** and its isomer, 1-(2-phenylcyclopropyl)ethanone, are presented in the table below for comparison. Data for the target compound is limited in publicly available literature.

Property	1-(1- Phenylcyclopropyl)ethano ne	1-(2- Phenylcyclopropyl)ethano ne
CAS Number	1007-71-2	827-92-9
Molecular Weight	160.21 g/mol	160.216 g/mol <a href="#">[1]</a>
Boiling Point	Not available	73 °C at 0.3 Torr <a href="#">[2]</a>
Density	Not available	1.077 g/cm <sup>3</sup> (Predicted) <a href="#">[2]</a>
Refractive Index	Not available	Not available

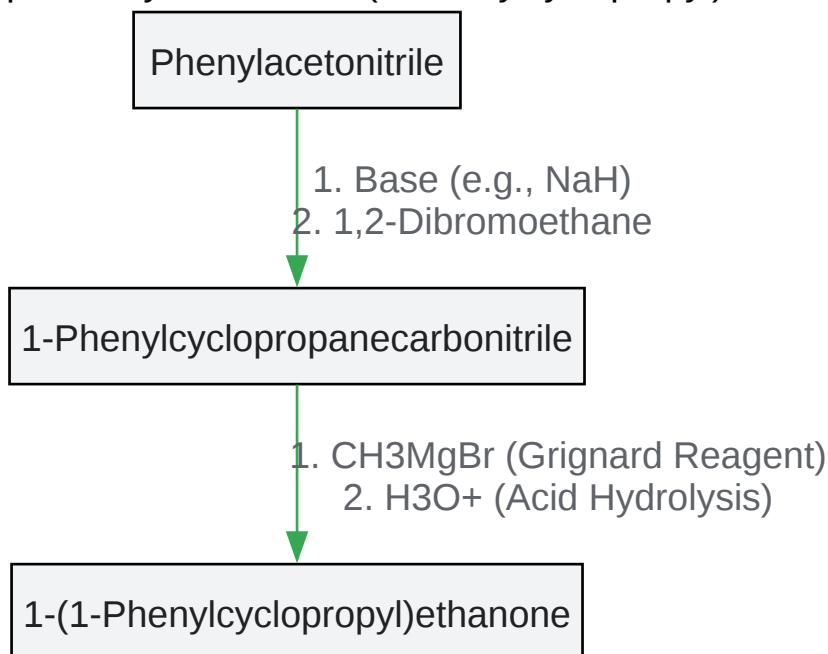
## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(1-Phenylcyclopropyl)ethanone** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. One such route involves the cyclopropanation of phenylacetonitrile followed by a Grignard reaction.

## Proposed Synthetic Pathway

A potential two-step synthesis to obtain **1-(1-Phenylcyclopropyl)ethanone** is outlined below. This pathway first creates the 1-phenylcyclopropane core and then introduces the acetyl group.

### Proposed Synthesis of 1-(1-Phenylcyclopropyl)ethanone



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Caption: Proposed two-step synthesis of **1-(1-Phenylcyclopropyl)ethanone**.

## Detailed Methodologies

### Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This reaction follows a nucleophilic substitution mechanism to form the cyclopropane ring.

- Reactants: Phenylacetonitrile, a strong base (e.g., sodium hydride), and 1,2-dibromoethane.
- Protocol:
  - To a solution of phenylacetonitrile in a suitable anhydrous solvent (e.g., THF), a strong base is added to deprotonate the alpha-carbon, forming a carbanion.

- 1,2-dibromoethane is then added to the reaction mixture. The carbanion will first displace one bromine atom in an SN2 reaction.
- A subsequent intramolecular SN2 reaction, where the carbanion attacks the carbon bearing the second bromine atom, results in the formation of the cyclopropane ring, yielding 1-phenylcyclopropanecarbonitrile.
- The product would then be isolated and purified using standard techniques such as extraction and column chromatography.

#### Step 2: Synthesis of **1-(1-Phenylcyclopropyl)ethanone** from 1-Phenylcyclopropanecarbonitrile

This step involves the conversion of the nitrile group to a ketone using a Grignard reagent.[\[3\]](#)

- Reactants: 1-Phenylcyclopropanecarbonitrile and methylmagnesium bromide ( $\text{CH}_3\text{MgBr}$ ).
- Protocol:
  - The Grignard reagent, methylmagnesium bromide, is added to a solution of 1-phenylcyclopropanecarbonitrile in an anhydrous ether solvent. The Grignard reagent adds to the nitrile carbon to form an imine intermediate after the initial addition.[\[3\]](#)
  - The reaction is then quenched with an aqueous acid solution (e.g.,  $\text{H}_3\text{O}^+$ ).[\[3\]](#)
  - The acid hydrolysis of the imine intermediate yields the final product, **1-(1-Phenylcyclopropyl)ethanone**.[\[3\]](#)
  - The product would be purified by extraction and distillation or chromatography.

## Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for **1-(1-Phenylcyclopropyl)ethanone** is not consistently available in public databases. However, based on the structure, the expected spectral features are outlined below. For illustrative purposes, data for a related compound, 1-[(1R, 2S, 3R\*)-2-Benzoyl-3-phenylcyclopropyl]ethanone, is provided from a research publication.[\[4\]](#)

# Expected Spectroscopic Features of 1-(1-Phenylcyclopropyl)ethanone

- $^1\text{H}$  NMR:

- Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H).
- Methyl protons (acetyl group): A singlet around 2.1-2.3 ppm (3H).
- Cyclopropyl protons: Methylene protons on the cyclopropane ring would appear as multiplets in the upfield region, typically between 1.0 and 1.5 ppm.

- $^{13}\text{C}$  NMR:

- Carbonyl carbon: A peak in the downfield region, >200 ppm.
- Aromatic carbons: Peaks in the range of 125-140 ppm.
- Quaternary cyclopropyl carbon (attached to phenyl and acetyl groups): A distinct peak.
- Methyl carbon (acetyl group): A peak around 25-30 ppm.
- Methylene carbons of the cyclopropane ring: Peaks in the upfield region.

- IR Spectroscopy:

- A strong absorption band for the C=O stretch of the ketone at approximately 1690-1710  $\text{cm}^{-1}$ .
- C-H stretching bands for the aromatic and aliphatic protons.

- Mass Spectrometry:

- The molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 160$ .
- A prominent fragment corresponding to the loss of the acetyl group ( $\text{M}-43$ ).
- A base peak corresponding to the phenylcarbonyl cation at  $\text{m/z} = 105$ .

## Spectroscopic Data for a Related Compound: 1-[(1R, 2S, 3R\*)-2-Benzoyl-3-phenylcyclopropyl]ethanone\*\*[4]

Spectrum	Data
IR (NaCl, $\text{cm}^{-1}$ )	1704, 1680
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , $\delta$ )	2.32 (s, 3H, $\text{CH}_3$ ), 2.8 (dd, $J$ = 6.0, 9.3, 1H, $\text{CH}$ ), 3.2 (dd, $J$ = 6.0, 9.3, 1H, $\text{CH}$ ), 3.36 (t, $J$ = 6.0, 1H, $\text{CH}$ ), 7.22 (d, $J$ = 8.0, 2H, ArH), 7.27 (t, $J$ = 8.0, 1H, ArH), 7.36 (d, $J$ = 8.0, 2H, ArH), 7.46 (d, $J$ = 8.0, 2H, ArH), 7.56 (t, $J$ = 8.0, 1H, ArH), 7.98 (d, $J$ = 8.0, 2H, ArH)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , $\delta$ )	30.8, 31.0, 37.1, 39.5, 126.4, 127.1, 128.1, 128.6, 133.3, 136.9, 138.2, 194.1, 202.9
MS (FAB)	$m/z$ 265 ( $\text{M}+\text{H}$ ) <sup>+</sup>

Note: This data is for a different, though structurally related, molecule and is provided for illustrative purposes only.

## Biological Activity and Applications

There is limited specific information on the biological activity of **1-(1-Phenylcyclopropyl)ethanone**. However, the cyclopropane ring is a structural motif found in a number of biologically active molecules.<sup>[5]</sup> Cyclopropane derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition, and have been investigated for their potential as antimicrobial, antiviral, and antitumor agents.<sup>[5]</sup> The unique conformational constraints and electronic properties of the cyclopropane ring can influence the binding of molecules to biological targets.

The presence of the phenyl and ketone functionalities suggests that this compound could be a useful intermediate in the synthesis of more complex molecules for drug discovery and development. For instance, derivatives of 1-phenyl-2-(phenylamino) ethanone have been investigated as inhibitors of the MCR-1 protein, which is associated with antibiotic resistance.<sup>[6]</sup>

## Conclusion

**1-(1-Phenylcyclopropyl)ethanone** is a molecule of interest due to its unique structural features. While detailed experimental data is sparse in the public domain, this guide provides a summary of its known properties and a plausible synthetic route based on established chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives could open new avenues in medicinal chemistry and materials science.

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